(6-Cyano-4-hydroxypyridin-2-YL)acetic acid
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Overview
Description
(6-Cyano-4-hydroxypyridin-2-YL)acetic acid: is a chemical compound that belongs to the pyridine family It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-4-hydroxypyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with sodium cyanide and subsequent hydrolysis to introduce the cyano group. Another method includes the use of cyanoacetamide derivatives, which can be reacted with various reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dione derivatives.
Reduction: Formation of 6-amino-4-hydroxypyridin-2-YL acetic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it valuable in the study of biochemical pathways .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (6-Cyano-4-hydroxypyridin-2-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
- 2-(2-Hydroxypyridin-4-yl)acetic acid
- Cyanoacetamide derivatives
- Pyridine-2,4-dione derivatives
Comparison: (6-Cyano-4-hydroxypyridin-2-YL)acetic acid is unique due to the presence of both cyano and hydroxyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. For example, while cyanoacetamide derivatives are primarily used in heterocyclic synthesis, this compound offers additional versatility in its applications .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(6-cyano-4-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-6-2-7(11)1-5(10-6)3-8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) |
InChI Key |
ORWQWKFUEJIXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)C#N)CC(=O)O |
Origin of Product |
United States |
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